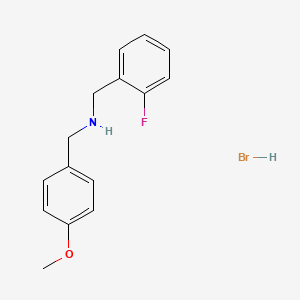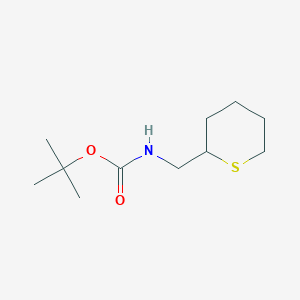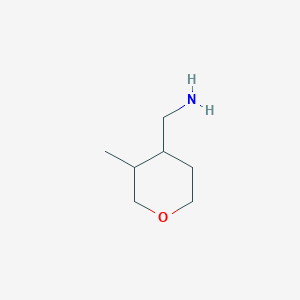
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
概要
説明
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring system. The presence of the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. One common method involves the condensation of 2-methylphenylboronic acid with a suitable diol, such as 2,2-dimethyl-1,3-propanediol, in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the creation of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.
作用機序
The mechanism by which 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily related to the reactivity of the boron atom. The boron atom can form stable covalent bonds with various organic and inorganic species, facilitating a range of chemical transformations. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar aromatic structure but lacking boron.
Diacetone alcohol: An organic compound with a different functional group but similar reactivity in certain chemical reactions.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another boron-containing compound with distinct structural features.
Uniqueness
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring system, which imparts specific chemical reactivity and potential applications in various fields. The presence of the boron atom distinguishes it from other similar compounds, providing unique opportunities for research and industrial applications.
特性
IUPAC Name |
4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHCZZPHENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)




![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)




![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)
